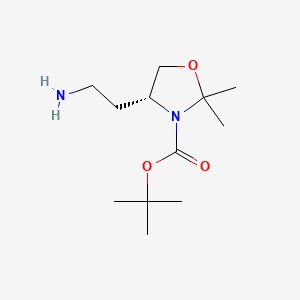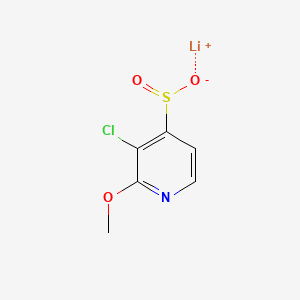![molecular formula C13H14N2O4 B6605119 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid CAS No. 2193059-30-0](/img/structure/B6605119.png)
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, also known as 1-TBPPD, is an organic compound with a unique molecular structure. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl functional group. The compound has been studied extensively due to its potential applications in a variety of scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in organic synthesis. It has also been used as a ligand in the synthesis of coordination polymers, which can be used as materials for optical and electronic applications. Additionally, 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has been used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is not well understood. However, it has been suggested that the compound may act as an inhibitor of tyrosinase. This enzyme is involved in the biosynthesis of melanin, and inhibitors of this enzyme can be used for a variety of applications, such as the treatment of hyperpigmentation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid may be able to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in a variety of scientific fields, such as materials science, medicinal chemistry, and biochemistry. Finally, further research could be conducted to explore its potential therapeutic applications, such as its use as an inhibitor of tyrosinase.
Synthesemethoden
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid can be synthesized from the reaction of 1-tert-butyl-4-pyridinecarboxylic acid and 3,5-dibromopyrrole. This reaction is catalyzed by palladium and takes place in the presence of an organic solvent, such as dimethylformamide. The product of the reaction is 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, which can then be purified by recrystallization.
Eigenschaften
IUPAC Name |
1-tert-butylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBORCBVUQIUYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)

![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)





![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)